molecular formula C9H10O4 B083589 5-Ethoxysalicylic acid CAS No. 14160-71-5

5-Ethoxysalicylic acid

Cat. No. B083589
CAS RN: 14160-71-5
M. Wt: 182.17 g/mol
InChI Key: ZZKFPIOJAOEMQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 5-ethoxysalicylic acid involves multiple steps, including esterification, etherification, and carboxylation processes. For instance, compounds with similar ethoxy groups have been synthesized from methylsalicylic acid through esterification and etherification, yielding ethyl esters with significant yields (W. Mi, 2006). Such methodologies might be adaptable for synthesizing 5-ethoxysalicylic acid by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

Molecular structure and vibrational spectra studies, although not directly on 5-ethoxysalicylic acid, provide insights into the impact of substituents on salicylic acid derivatives. Techniques like single crystal X-ray diffraction analysis, infrared spectra, and density functional calculations have been employed to understand the crystal and molecular structure of related compounds (Barbara Morzyk-Ociepa et al., 2004). These studies underscore the importance of intermolecular hydrogen bonding and the orientation of substituent groups in determining the molecular geometry.

Chemical Reactions and Properties

5-Ethoxysalicylic acid, similar to its parent compound, may undergo various chemical reactions including esterification, acylation, and possibly electrophilic substitution reactions. Research on related compounds has explored the electrochemical synthesis and the conditions favorable for such transformations (M. P. Zanousi et al., 2007). Understanding these reactions is crucial for manipulating the chemical properties of 5-ethoxysalicylic acid for specific applications.

Physical Properties Analysis

The physical properties of salicylic acid derivatives, including 5-ethoxysalicylic acid, can be significantly influenced by their molecular structure. Studies on similar compounds have investigated their crystal packing, hydrogen bonding interactions, and the effects of substitutions on their physical state (K. Y. Yeong et al., 2018). Such analyses are essential for understanding the material properties that affect their solubility, stability, and reactivity.

Scientific Research Applications

  • Intestinal Anti-inflammatory Effects : 5-Aminosalicylic acid (5-ASA), a derivative of 5-Ethoxysalicylic acid, is used for treating inflammatory bowel diseases. It inhibits cytokines and inflammatory mediators. Its intestinal effects involve peroxisome proliferator-activated receptor-γ (PPAR-γ), which mediates its therapeutic action (Rousseaux et al., 2005).

  • Biocatalytic Production Applications : 2,5-Furandicarboxylic acid (FDCA), a derivative of 5-Ethoxysalicylic acid, is gaining attention as a sustainable substitute for petroleum-derived terephthalic acid in bio-based polymers production, like poly(ethylene 2,5-furandicarboxylate) (PEF). Biocatalysis, including enzymatic and whole-cell catalysis, is a promising approach for FDCA production (Yuan et al., 2019).

  • Oxidation Products and Therapeutic Efficacy : Studies on the oxidation products of aminosalicylates with hydroxyl radicals indicate that these products could represent in vivo metabolites, providing insights into the therapeutic efficacy of 5-Aminosalicylic acid in chronic inflammatory bowel diseases (Fischer & Klotz, 1994).

  • Colorectal Cancer Prevention : 5-Aminosalicylic acid plays a role in the prevention of colorectal cancer in patients with inflammatory bowel disease. Its chemopreventive effect is explored, including its mechanisms and potential future roles in preventive strategies (Rubin et al., 2008).

  • High-Level Production of 5-Aminolevulinic Acid : An engineered strain of Escherichia coli, incorporating pyridoxal kinase, enhances the regeneration of pyridoxal 5′-phosphate, increasing production of 5-Aminolevulinic acid, which has applications in various fields including agriculture and cancer therapy (Xue, Yu, & Ng, 2021).

  • Inhibitors of Orotate Phosphoribosyltransferase : 2-Ethoxyethaneseleninic acid, a related compound, shows potential as an inhibitor of orotate phosphoribosyltransferase, important in the treatment of diseases like malaria (Abdo et al., 2010).

  • Alternative Feedstock for Chemical Industry : Derivatives like 5-Hydroxymethylfurfural (HMF) and 5-ethoxymethylfurfural have potential as alternative feedstocks for the chemical industry, replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).

  • Treatment of Ulcerative Colitis : 5-Aminosalicylic acid has been compared in different forms for treating ulcerative colitis, including oral and topical applications. Its efficacy and mechanism of action have been studied in rat models (Li et al., 2014).

Safety And Hazards

5-Ethoxysalicylic acid may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-ethoxy-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKFPIOJAOEMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161777
Record name 5-Ethoxysalicylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxysalicylic acid

CAS RN

14160-71-5
Record name 5-Ethoxysalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14160-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxysalicylic acid
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Record name 5-Ethoxysalicylic acid
Source EPA DSSTox
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Record name 5-ethoxysalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Pothisiri - 1974 - search.proquest.com
A. General Consideration Many solids, when heated, will decompose before they melt. The decomposition reaction will usually progress very slowly at temperatures below the" …
Number of citations: 1 search.proquest.com
WE Moore - 1953 - search.proquest.com
To Dr. Prank W. Bope, Associate Professor and Dr. BV Christensen, Dean of* the College of Pharmacy, I should liketo extend my gratitude for the assistance these men renderedin the …
Number of citations: 3 search.proquest.com

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